Pyrazolo[1,5-a]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
pyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)5-6-10-7-8-12-13(10)11/h1-8H |
InChI Key |
ZUYFXIZENFOHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=NN32 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Quinoline Derivatives
Cyclization Strategies for the Pyrazolo[1,5-a]quinoline Core Construction
The construction of the this compound core predominantly relies on cyclization reactions that form the fused bicyclic system. These strategies are valued for their efficiency in assembling the complex molecular architecture from simpler precursors.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. ajol.info This approach is advantageous due to its high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries with high yields and purity. ajol.infosemanticscholar.org
In the synthesis of pyrazolo[1,5-a]quinazoline derivatives, a closely related scaffold, MCRs have been successfully employed. For instance, the reaction of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with various aromatic aldehydes and cyclic 1,3-diones, such as cyclohexan-1,3-dione or dimedone, in the presence of a base like triethylamine, affords a range of pyrazolo[1,5-a]quinazoline derivatives. ajol.infosemanticscholar.org This methodology underscores the power of MCRs in constructing complex fused heterocyclic systems in a convergent manner. semanticscholar.org
A study demonstrated the synthesis of various pyrazolo[1,5-a]quinazoline derivatives starting from 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives. semanticscholar.org These reactions highlight the versatility of the multi-component approach.
Table 1: Examples of Multi-component Synthesis of Pyrazolo[1,5-a]quinazoline Derivatives ajol.infosemanticscholar.org
| Starting Pyrazole (B372694) | Aldehyde | 1,3-Dione | Product |
|---|---|---|---|
| 4-(2-phenylhydrazono)-4H-pyrazol-3-amine | Benzaldehyde | Cyclohexan-1,3-dione | 3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazoline derivative |
| 4-(2-phenylhydrazono)-4H-pyrazol-3-amine | 4-Methoxybenzaldehyde | Cyclohexan-1,3-dione | 3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazoline derivative |
| 4-(2-phenylhydrazono)-4H-pyrazol-3-amine | 4-Chlorobenzaldehyde | Cyclohexan-1,3-dione | 3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazoline derivative |
| 4-(2-phenylhydrazono)-4H-pyrazol-3-amine | Furfural | Dimedone | 8,8-dimethyl-5,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-6-one derivative |
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org This strategy has been widely applied in the synthesis of various heterocyclic systems, including pyrazolo-fused compounds.
While direct examples for the this compound core are specific, the methodology has been demonstrated for analogous structures like pyrazolo[1,5-a]pyridines and pyrazolo[1,5-c]quinazolines. organic-chemistry.orgmdpi.com For instance, the [3+2] cycloaddition of N-aminopyridinium ylides (acting as 1,3-dipoles) with electron-deficient alkenes or alkynes serves as a facile route to multifunctionalized pyrazolo[1,5-a]pyridine (B1195680) architectures. organic-chemistry.orgrsc.org A similar approach involves the reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride (B91410), which also proceeds via a [3+2] cycloaddition to yield pyrazolo[1,5-a]pyridinyl sulfonyl fluorides. researchgate.net
Furthermore, the synthesis of pyrazolo[1,5-c]quinazolines has been achieved through a one-pot, four-component reaction involving 1,3-dipolar cycloaddition of azomethine imines with various dipolarophiles. mdpi.com This suggests the potential of using N-aminoquinolines or related quinoline-based precursors as the starting point for a 1,3-dipolar cycloaddition strategy to access the this compound skeleton. The reaction typically involves the in-situ generation of a 1,3-dipole which then reacts with a suitable dipolarophile to construct the pyrazole ring fused to the quinoline (B57606) system.
Intramolecular annulation reactions are a key strategy for the synthesis of fused heterocyclic systems, where a ring is formed by creating two new bonds from a single acyclic precursor. A metal- and photoredox-catalyst-free approach has been reported for the synthesis of azole-fused quinolines via a tert-butyl nitrite-mediated regioselective annulation between substituted 5/2-amino-N-phenyl azoles and alkynes. researchgate.net This method provides a unified approach for constructing various azole-fused quinolines, including pyrazolo[1,5-a]quinolines. researchgate.net
Transition-metal catalysis, particularly with ruthenium(II), has also been employed for the synthesis of related fused systems. For example, pyrazolo[5,1-a]isoquinolines have been synthesized via a ruthenium(II)-catalyzed C-H/N-H annulation of pyrazole derivatives with alkynes. nio.res.in This reaction proceeds with high efficiency and regioselectivity. Similarly, Rh(III)-catalyzed annulation has been utilized in a three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides to produce pyrazolo[1,5-a]pyrimidines. nih.gov These examples of intramolecular annulation highlight a potent strategy that could be adapted for the synthesis of the this compound core, likely by starting with appropriately substituted quinoline and pyrazole precursors.
Condensation reactions are a fundamental method for constructing heterocyclic rings. The Friedländer condensation, a classic method for quinoline synthesis, involves the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active α-methylene group. mdpi.com This methodology has been adapted for the synthesis of pyrazolo[3,4-b]quinolines, a constitutional isomer of the target scaffold. mdpi.comnih.gov
For the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) systems, a common strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This approach could conceptually be extended to the synthesis of pyrazolo[1,5-a]quinolines by using quinoline-based precursors that possess the necessary reactivity. For example, a cyclocondensation reaction between a 5-aminopyrazole derivative and a quinoline precursor bearing appropriate functional groups, such as a β-dicarbonyl moiety or an α,β-unsaturated carbonyl system, could lead to the formation of the desired fused ring system.
Advanced and Green Synthetic Approaches to Pyrazolo[1,5-a]quinolines
In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis is a prominent example of such an advanced and green approach.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyrazolo-fused heterocycles.
For instance, the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is a widely adopted method for synthesizing pyrazolo[1,5-a]pyrimidines. nih.gov This reaction proceeds rapidly, often within minutes, and provides products in high purity. nih.gov Similarly, an efficient, catalyst-free, one-pot three-component procedure for the synthesis of dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been developed using microwave irradiation. acs.org
The chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines from isoflavones and 3-aminopyrazole (B16455) has been achieved under microwave irradiation, whereas conventional heating led to the formation of the 6,7-diaryl isomer. nih.gov Furthermore, a sequential one-pot microwave-assisted approach has been reported for the synthesis of C8-functionalized pyrazolo[1,5-a] ajol.infonih.govajol.infotriazines, demonstrating the utility of this technology for creating complex heterocyclic systems efficiently. semanticscholar.org These examples strongly suggest that microwave-assisted synthesis is a highly viable and advantageous strategy for the synthesis of this compound derivatives, offering a greener and more efficient alternative to traditional methods.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazolo[1,5-a]pyrimidine Derivatives nih.gov
| Reactants | Method | Product |
|---|---|---|
| Isoflavone + 3-Aminopyrazole | Conventional Heating | 6,7-diarylpyrazolo[1,5-a]pyrimidine |
| Isoflavone + 3-Aminopyrazole | Microwave Irradiation | 5,6-diarylpyrazolo[1,5-a]pyrimidine |
Ultrasound-Assisted Synthetic Protocols for Fused Pyrazolo-Azine Systems
Ultrasound irradiation has emerged as a green and efficient tool in the synthesis of fused pyrazolo-azine systems, including pyrazolo[1,5-a]quinolines. This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net
A notable example is the one-pot, three-component tandem reaction for the synthesis of diversely substituted pyrazoloquinoline derivatives. This protocol utilizes a 1,3-dicarbonyl compound, an aromatic aldehyde, and 3-amino-5-methylpyrazole (B16524) in the presence of [BMIM]BF4 as a catalyst in ethanol (B145695) under ambient conditions with ultrasound irradiation. researchgate.net This method provides a straightforward and high-yielding approach to novel pyrazoloquinoline derivatives. researchgate.net
Another application of ultrasound-assisted synthesis involves the reaction of aminopyrazoles with various formylated active proton compounds. In the presence of aqueous potassium bisulfate (KHSO4) under ultrasound irradiation, a series of antipyrinyl-pyrazolo[1,5-a]pyrimidines have been synthesized. eurjchem.com This method highlights the utility of ultrasound in promoting reactions in aqueous media, which is environmentally benign. eurjchem.comeurjchem.com
Comparative studies have shown that ultrasound irradiation can be as effective as microwave irradiation in promoting the cyclocondensation reaction between enones and 5-aminopyrazole to selectively produce pyrazolo[1,5-a]pyrimidines, often with comparable or only slightly lower yields but with the advantage of simpler equipment. nih.gov
Table 1: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidines
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | EtOH, 75 °C | 2 h | Varies | nih.gov |
| Microwave Irradiation | EtOH, MW, 75 °C | 5 min | Varies | nih.gov |
Transition Metal-Catalyzed Routes for this compound Framework Construction
Transition metal catalysis has become a cornerstone for the synthesis of complex heterocyclic scaffolds like pyrazolo[1,5-a]quinolines. iaea.org These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades, offering high efficiency and functional group tolerance. mdpi.com
Ruthenium(II) catalysts have been successfully employed for the annulation of pyrazole derivatives with alkynes to produce pyrazolo[5,1-a]isoquinolines. nio.res.in This reaction proceeds via a C-H/N-H bond cleavage and can be performed in water as a green solvent, leading to excellent yields of the desired products. nio.res.in
Copper-catalyzed domino reactions have also been developed for the synthesis of pyrazolo[1,5-c]quinazolines. A novel approach involves the reaction between o-alkenyl aromatic isocyanides and diazo compounds, which forms two rings and three new bonds in a single step under mild conditions. rsc.org
Table 2: Examples of Transition Metal-Catalyzed Synthesis of this compound Analogs
| Catalyst System | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| [(p-cymene)RuCl2]2, AgSbF6, Cu(OAc)2·H2O | Pyrazole derivatives, Alkynes | Pyrazolo[5,1-a]isoquinolines | C-H/N-H annulation, Reaction in water | nio.res.in |
Metal-Free Synthetic Methodologies for Pyrazolo[1,5-a]quinolines
While transition metal-catalyzed methods are powerful, metal-free synthetic routes are gaining attention due to their cost-effectiveness and reduced environmental impact. nih.gov These strategies often rely on cascade reactions or the use of organocatalysts.
A notable metal-free protocol involves a cascade reaction combining aromatic nucleophilic substitution (SNAr) and Knoevenagel condensation. rsc.orgrsc.org This method allows for the synthesis of a variety of pyrazolo[1,5-a]quinolines by reacting 1H-pyrazoles with 2-fluorobenzaldehyde (B47322) derivatives. The reaction proceeds without the need for any transition metal catalysts, offering a convenient and general approach. rsc.org
Another metal-free approach utilizes tert-butyl nitrite (B80452) (t-BuONO) to mediate the annulation of substituted 5/2-amino-N-phenyl azoles with alkynes. This reaction proceeds via a radical mechanism and provides a unified approach for the synthesis of various azole-fused quinolines. researchgate.net
Iodine-mediated decarboxylative cyclization represents another metal-free strategy for the synthesis of related imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines. rsc.org
Cascade and Domino Reactions in this compound Synthesis
Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov These reactions are particularly valuable in the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]quinolines.
A one-pot, two-component cascade reaction has been developed for the synthesis of poly-substituted pyrazolo[1,5-a]quinolines. dntb.gov.ua Similarly, multi-component reactions have been employed for the synthesis of novel pyrazolo[1,5-a]quinazoline derivatives. ajol.info
As previously mentioned, a metal-free cascade reaction involving an aromatic nucleophilic substitution followed by a Knoevenagel cyclization provides a convergent synthesis of this compound derivatives. rsc.orgrsc.org This process demonstrates the power of cascade reactions to construct the target scaffold efficiently without the need for transition metals. rsc.org
Copper-catalyzed domino reactions have also been utilized, such as the reaction of o-alkenyl aromatic isocyanides with diazo compounds to afford pyrazolo[1,5-c]quinazolines. rsc.org This reaction proceeds through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence. rsc.org
Functionalization and Derivatization Strategies of this compound Scaffold
Post-synthetic modification of the this compound core is crucial for tuning its properties for various applications. nih.gov Functionalization strategies often focus on the introduction of substituents at specific positions of the heterocyclic system through methods like cross-coupling reactions and regioselective functionalization. rsc.orgnih.gov
Introduction of Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of a wide range of substituents onto the this compound scaffold. nih.govresearchgate.net These reactions, such as Suzuki and Sonogashira couplings, allow for the formation of C-C bonds, enabling the attachment of aryl, vinyl, and ethynyl (B1212043) groups. nih.govencyclopedia.pub
For the related pyrazolo[1,5-a]pyridine system, various 7-substituted derivatives have been synthesized from the corresponding 7-iodo derivatives. researchgate.net Palladium-mediated reactions have been used to introduce phenyl, vinyl, ethynyl, cyano, and amino groups. researchgate.netresearchgate.net
Table 3: Examples of Cross-Coupling Reactions for Functionalization
| Coupling Reaction | Reactants | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 3- or 5-halo-pyrazolo[1,5-a]pyrimidine, Boronic acids/esters | Pd catalyst, Base | 3- or 5-aryl-pyrazolo[1,5-a]pyrimidine | nih.govencyclopedia.pub |
Regioselective Functionalization of the this compound System
Achieving regioselective functionalization is a key challenge in the chemistry of polycyclic aromatic compounds. For quinoline derivatives, C-H activation has emerged as a powerful strategy for site-selective modification. nih.govmdpi.com
In the context of pyrazolo[1,5-a]quinolines, a novel method for their synthesis under transition-metal-free conditions has been developed, which also allows for potential regioselective functionalization. rsc.org The method is based on a cascade reaction through an aromatic nucleophilic substitution of 1H-pyrazoles with 2-fluorobenzaldehyde derivatives, followed by Knoevenagel cyclization. By carefully choosing the substrates, a variety of pyrazolo[1,5-a]quinolines can be synthesized. rsc.org
For the analogous pyrazolo[1,5-a]pyrimidine system, regioselective functionalization at positions 3 or 7 has been achieved. The selectivity depends on the electronic properties of the coupling partners in cross-coupling reactions. nih.govencyclopedia.pub For instance, more π-deficient aryl bromides tend to react at the highly nucleophilic position 3. nih.gov
Mechanistic Investigations in Pyrazolo 1,5 a Quinoline Chemistry
Reaction Mechanism Elucidation in Cycloaddition Processes
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and convergent strategy for constructing the five-membered pyrazole (B372694) ring fused to the quinoline (B57606) core. The mechanism predominantly involves the generation of a 1,3-dipole, which subsequently reacts with a dipolarophile to form the heterocyclic product.
A prominent example is the reaction of N-aminoquinolinium salts with suitable dipolarophiles. acs.org The process is initiated by the deprotonation of the N-aminoquinolinium salt by a base, leading to the in-situ formation of a C,N-cyclic azomethine imine. This azomethine imine serves as the key 1,3-dipolar intermediate. The subsequent step is a concerted [3+2] cycloaddition reaction between this 1,3-dipole and a dipolarophile, such as a vinylsulfonium salt. acs.org This cycloaddition is followed by the elimination of a leaving group from the intermediate adduct, leading to aromatization and the formation of the stable pyrazolo[1,5-a]quinoline system. This catalyst- and external oxidant-free transformation highlights the efficiency of leveraging the inherent reactivity of the chosen synthons. acs.org
Mechanistic studies on the analogous synthesis of pyrazolo[1,5-a]pyridines further support a pathway involving cycloaddition, followed by oxidation and aromatization steps to yield the final product. organic-chemistry.org The regioselectivity of these cycloadditions is a critical aspect, often controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile, a principle well-established in Huisgen 1,3-dipolar cycloaddition chemistry. researchgate.netwikipedia.org
A summary of the key steps in the [3+2] cycloaddition mechanism is presented below:
| Step | Description | Key Intermediates |
| 1 | Deprotonation | N-aminoquinolinium salt |
| 2 | 1,3-Dipole Formation | C,N-cyclic azomethine imine |
| 3 | [3+2] Cycloaddition | Cycloadduct intermediate |
| 4 | Elimination/Aromatization | This compound |
This mechanistic paradigm has also been explored in related systems, such as the synthesis of pyrazolo[1,5-c]quinazolines, which proceeds through the 1,3-dipolar cycloaddition of quinazoline-derived azomethine imines with various dipolarophiles like alkynes or electron-deficient alkenes. mdpi.com
Radical Mechanisms in this compound Related Formations
An alternative mechanistic approach to the synthesis of pyrazolo[1,5-a]quinolines involves radical-mediated pathways. These methods offer a metal- and photoredox-catalyst-free route to the fused heterocyclic system, often under mild conditions.
A notable example is the annulation reaction between substituted 5-amino-N-phenylpyrazoles and alkynes, mediated by tert-butyl nitrite (B80452) (t-BuONO). researchgate.net The reaction is postulated to proceed via a radical mechanism. researchgate.net The process is initiated by the reaction of the aminopyrazole with tert-butyl nitrite, which generates a pyrazolediazonium salt intermediate. This diazonium salt is unstable and undergoes homolytic cleavage to form a pyrazolyl radical and dinitrogen.
The highly reactive pyrazolyl radical then adds to the alkyne, generating a vinyl radical. This is followed by an intramolecular homolytic aromatic substitution (HAS), where the vinyl radical attacks the pendant phenyl ring. The final step is an oxidative aromatization process that yields the this compound product. A similar radical cyclization mechanism mediated by tert-butyl nitrite has been described for the synthesis of the analogous tetrazolo[1,5-a]quinolines. rsc.org
The proposed steps for this radical-mediated synthesis are outlined in the following table:
| Step | Description | Key Intermediates |
| 1 | Diazotization | Pyrazolediazonium salt |
| 2 | Radical Generation | Pyrazolyl radical |
| 3 | Radical Addition to Alkyne | Vinyl radical |
| 4 | Intramolecular Cyclization (HAS) | Cyclized radical intermediate |
| 5 | Oxidative Aromatization | This compound |
This radical pathway provides a distinct and efficient alternative to ionic or pericyclic reactions for the construction of the this compound skeleton.
Proposed Reaction Pathways for Novel this compound Syntheses
Research into the synthesis of pyrazolo[1,5-a]quinolines continues to yield novel reaction pathways with unique mechanistic features. One such proposed pathway involves a multi-step, one-pot sequence starting from Morita-Baylis-Hillman (MBH) acetates and substituted hydrazines to form the pyrazole ring, which can then be further elaborated to the quinoline system. researchgate.net
The proposed sequence for the pyrazole formation is as follows:
SN2' Nucleophilic Substitution : A substituted hydrazine (B178648) performs a nucleophilic attack on the MBH acetate.
Oxidation : The resulting allylic hydrazine is oxidized, for instance by iodine under aerobic conditions, to an allylic hydrazone.
Intramolecular aza-Michael Reaction : The hydrazone undergoes an intramolecular conjugate addition.
Cyclization and Aromatization : Subsequent cyclization and oxidative aromatization yield a 1,4,5-trisubstituted pyrazole, a key precursor for this compound. researchgate.net
Another innovative approach has been demonstrated in the synthesis of the related pyrazolo[1,5-c]quinazoline (B1257617) scaffold, which could be adapted for pyrazolo[1,5-a]quinolines. This pathway involves a four-component reaction (4-CR) of 2-azidobenzaldehyde, an isocyanide, a sulfonyl hydrazide, and an alkyne. mdpi.com The proposed mechanism involves an initial azide-isocyanide denitrogenative coupling and condensation to form an azomethine imine intermediate, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to construct the fused heterocyclic system in a single operation. mdpi.com
These proposed pathways highlight the ongoing efforts to develop more efficient, atom-economical, and versatile methods for synthesizing pyrazolo[1,5-a]quinolines and related structures by exploring complex, often multi-step or multi-component, reaction mechanisms.
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Quinoline Derivatives
Influence of Substituent Patterns on Biological Activities of Pyrazolo[1,5-a]quinolines
The biological activity of pyrazolo[1,5-a]quinoline derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic core. Research has demonstrated that even minor alterations to the substituent pattern can lead to substantial changes in pharmacological properties.
For the closely related pyrazolo[1,5-a]quinazoline scaffold, which shares a similar fused ring system, studies have revealed key insights into the impact of substituent patterns on anti-inflammatory activity. For instance, the size of the substituent at the 5-position has been shown to be a critical determinant of potency. An increase in the size of the substituent at this position was found to be favorable for activity. In one study, comparing two derivatives, the compound with a larger substituent at position 5 exhibited a significantly lower IC50 value (4.81 µM) compared to the derivative with a smaller substituent (IC50 = 24.4 µM), indicating a substantial enhancement in inhibitory activity. nih.gov
Furthermore, the introduction of electron-withdrawing groups, such as a chlorine atom or a nitro group, at the R7 and R8 positions of the pyrazolo[1,5-a]quinazoline ring system was observed to either maintain or slightly increase the biological activity. nih.gov This suggests that the electronic properties of the substituents on the quinoline-like portion of the molecule play a role in modulating its interaction with biological targets.
While direct SAR data for pyrazolo[1,5-a]quinolines is still emerging, the findings from structurally analogous compounds provide valuable guidance for the rational design of new derivatives with enhanced biological profiles.
Positional Effects of Functional Groups on Pharmacological Efficacy
The specific placement of functional groups on the this compound framework is a critical factor in determining the pharmacological efficacy of its derivatives. The positional isomerism of substituents can dramatically alter the molecule's ability to interact with its biological target, thereby affecting its therapeutic potential.
Studies on the analogous pyrazolo[1,5-a]pyrimidine (B1248293) series have highlighted the importance of substituent positioning for kinase inhibition. For instance, the incorporation of small hydrophobic groups at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold has been found to significantly enhance the binding affinity to the ATP pockets of kinases. nih.gov This improved binding translates to more potent inhibition of kinase activity, a desirable characteristic for anticancer agents.
Moreover, in the context of tropomyosin receptor kinase (Trk) inhibition by pyrazolo[1,5-a]pyrimidine derivatives, the presence of an amide bond at the third position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position were identified as key for enhancing inhibitory activity. mdpi.com These examples from a closely related heterocyclic system underscore the principle that the pharmacological efficacy is not only dependent on the presence of specific functional groups but also on their precise location within the molecular scaffold.
Conformational and Stereochemical Aspects in SAR
The three-dimensional arrangement of atoms in a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological macromolecules. For this compound derivatives, these aspects are critical in defining their structure-activity relationships.
Theoretical and Computational Studies of Pyrazolo 1,5 a Quinoline
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For the pyrazolo[1,5-a]quinoline scaffold, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the predominant methods used to analyze its electronic structure and properties.
DFT calculations are employed to determine the ground-state electronic properties of the molecule. A key aspect of this analysis is the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the kinetic stability and electronic properties of the compound. researchgate.netirjweb.comscirp.org A larger energy gap generally implies higher stability and lower chemical reactivity. researchgate.netscirp.org
Building upon the ground-state calculations from DFT, TD-DFT is used to investigate the excited-state properties. This method allows for the prediction of the molecule's electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (f). scirp.orgijcce.ac.irsciencepg.com These calculations help assign the observed absorption bands to specific electronic transitions, such as π-π* transitions, which are common in aromatic systems like this compound. nih.govrsc.org The results from these theoretical spectra often show good agreement with experimental data. ijcce.ac.irsciencepg.com
Below is a table of representative electronic properties for heterocyclic systems closely related to this compound, as determined by DFT calculations.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Quinoline (B57606) scirp.org | -6.646 | -1.816 | 4.830 |
| 4-Allyl-2-methylthio- nih.govamazonaws.comekb.egtriazolo[1,5-a]quinazolin-5-one mdpi.com | -6.471 | -2.146 | 4.325 |
| 5-Ethylthio-2-methylthio- nih.govamazonaws.comekb.egtriazolo[1,5-a]quinazoline mdpi.com | -6.442 | -2.637 | 3.805 |
This data is illustrative and derived from the specified closely related molecular systems to demonstrate the typical values obtained through DFT calculations.
Molecular Modeling and Docking Studies for Biological Targets of Pyrazolo[1,5-a]quinolines
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for studying how ligands, such as derivatives of this compound, might interact with the active site of a biological target, typically a protein or enzyme.
While specific docking studies on this compound itself are not extensively documented, research on structurally analogous scaffolds provides significant insight into its potential biological applications. For instance, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-c]quinazoline (B1257617) have been the subject of numerous docking studies to explore their potential as therapeutic agents. These studies help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and are crucial for biological activity.
Common biological targets investigated for these related heterocyclic systems include:
Protein Kinases: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in oncology. Docking studies on pyrazolo[1,5-a]pyrimidine derivatives have been performed to understand their binding affinity within the VEGFR-2 active site. ekb.eg
G-Protein Coupled Receptors (GPCRs): The human A3 adenosine receptor (hA3 AR) is a target for various conditions. The binding modes of pyrazolo[1,5-c]quinazoline analogues have been explored through molecular docking to rationalize their antagonist activity. nih.gov
Microbial Enzymes: To combat antimicrobial resistance, enzymes essential for pathogen survival are targeted. Pyrazolo[1,5-a]pyrimidine derivatives have been docked into the active sites of enzymes like 14-alpha demethylase and transpeptidase to predict their potential as antimicrobial agents. nih.govresearchgate.net
The table below summarizes findings from docking studies on compounds analogous to this compound.
| Compound Class | Biological Target | Key Findings from Docking Studies |
| Pyrazolo[1,5-a]pyrimidine | VEGFR-2 | Predicted binding interactions within the enzyme's active site, suggesting potential as anticancer agents. ekb.eg |
| Pyrazolo[1,5-c]quinazoline | Human A3 Adenosine Receptor (hA3 AR) | Elucidated hypothetical binding modes, helping to explain structure-activity relationships for receptor antagonists. nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 14-alpha demethylase, Transpeptidase | Demonstrated potent inhibitory potential through strong binding interactions, indicating antimicrobial activity. nih.gov |
| Pyrazol-1-yl quinoline | Staphylococcus aureus protein (PDB: 2XCT) | Showed favorable binding energies, suggesting a potential mechanism for antibacterial action. amazonaws.com |
These studies on closely related scaffolds illustrate the utility of molecular docking in identifying potential therapeutic targets for the this compound core structure.
Prediction of Reactivity and Stability of this compound Systems
The inherent reactivity and stability of the this compound system can be predicted using global reactivity descriptors derived from DFT calculations. These descriptors are based on the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's chemical behavior. nih.govrsc.org
Key global reactivity descriptors include:
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. scirp.org It is calculated from the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," indicating higher stability and lower reactivity. irjweb.comnih.gov
Chemical Softness (σ): As the inverse of hardness (σ = 1/η), softness indicates how easily a molecule will undergo a chemical reaction. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. nih.govnih.gov
Chemical Potential (μ) and Electronegativity (χ): These related terms describe the tendency of electrons to escape from a system. They are calculated from the energies of the HOMO and LUMO. nih.govasrjetsjournal.org
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.govasrjetsjournal.org It is a function of both the chemical potential and hardness.
The following table presents calculated reactivity descriptors for triazolo[1,5-a]quinazoline derivatives, which serve as close electronic and structural analogues for the this compound system.
| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| 4-Allyl-2-methylthio- nih.govamazonaws.comekb.egtriazolo[1,5-a]quinazolin-5-one mdpi.com | 4.3250 | 1.7852 |
| 5-Ethylthio-2-methylthio- nih.govamazonaws.comekb.egtriazolo[1,5-a]quinazoline mdpi.com | 3.8053 | 2.2087 |
This data from analogous systems demonstrates how reactivity descriptors quantify differences in stability and electrophilicity arising from subtle structural changes.
Advanced Spectroscopic Characterization Techniques for Pyrazolo 1,5 a Quinolines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-a]quinoline derivatives in solution. youtube.com By analyzing the chemical shifts, coupling constants, and signal integrals in ¹H and ¹³C NMR spectra, the precise connectivity and arrangement of atoms within the molecule can be determined. youtube.com
¹H NMR Spectroscopy: The proton NMR spectra of pyrazolo[1,5-a]quinolines provide key information about the number and environment of hydrogen atoms. Protons on the aromatic quinoline (B57606) and pyrazole (B372694) rings typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and splitting patterns (spin-spin coupling) reveal the substitution pattern on the heterocyclic core. For instance, the coupling constants between adjacent protons (typically 7-9 Hz for ortho-coupling) help to establish their relative positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Carbons in the aromatic rings of the this compound system appear in the range of δ 110-150 ppm. Quaternary carbons, particularly those at the fusion of the two ring systems, can be identified by their lack of attached protons in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues
This table presents typical chemical shift ranges observed for protons and carbons in heterocyclic systems closely related to pyrazolo[1,5-a]quinolines, such as pyrazolo[5,1-a]isoquinolines and pyrazolo[1,5-a]quinazolines. nio.res.inajol.infoualberta.ca
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyrazole H | 6.8 - 7.3 | 94 - 115 | The specific position depends on the substituents on the pyrazole ring. |
| Quinoline Ar-H | 7.2 - 8.3 | 122 - 137 | Aromatic protons on the quinoline moiety. |
| Pyrazole C | 149 - 160 | Fused ring carbons and substituted carbons appear at the lower end of the aromatic region. | |
| Quinoline Ar-C | 123 - 139 | Aromatic carbons of the quinoline ring system. | |
| Fused C | N/A | 130 - 151 | Quaternary carbons at the ring junctions. |
| Substituent CH₃ | 2.3 - 2.5 | 14 - 22 | Example for a methyl substituent. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound compounds and to gain structural information through the analysis of their fragmentation patterns. researchgate.net Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.
Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ in ESI). nih.gov This allows for the determination of the elemental composition of the molecule, which serves as a crucial confirmation of the proposed chemical formula. For instance, ESI-MS analysis of pyrazolo[5,1-a]isoquinoline derivatives has shown clear [M+H]⁺ peaks, confirming their respective molecular weights. nio.res.in
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. nih.gov For fused N-heterocycles like pyrazolo[1,5-a]quinolines, fragmentation often involves characteristic cleavages of the heterocyclic rings or the loss of substituents. nih.govnih.gov The fragmentation of the quinoline core can lead to the loss of HCN, producing characteristic fragment ions. rsc.org Analysis of these fragmentation pathways helps to confirm the core structure and the location of substituents. nih.govresearchgate.net
Table 2: Common Fragmentation Pathways for Pyrazolo-Quinoline Type Structures
This table outlines typical fragmentation patterns observed in the mass spectra of related fused nitrogen-containing heterocycles. researchgate.netnih.gov
| Parent Ion | Neutral Loss | Fragment Ion (m/z) | Interpretation |
| [M+H]⁺ | R-CN | [M+H - RCN]⁺ | Loss of a nitrile substituent. |
| [M+H]⁺ | HCN | [M+H - 27]⁺ | Characteristic loss from the quinoline or pyrazole ring. |
| [M+H]⁺ | Substituent Radical (e.g., •CH₃) | [M+H - 15]⁺ | Loss of a methyl group. |
| [M+H]⁺ | Phenyl group | [M+H - 77]⁺ | Cleavage of a phenyl substituent. |
| Ring System | Cross-ring cleavage | Various | Complex fragmentation providing structural details of the fused ring system. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. tutorchase.comnih.gov Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular fingerprint. tutorchase.com
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
This table summarizes typical IR absorption frequencies for functional groups found in this compound and its derivatives. nio.res.inajol.infovscht.cz
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium |
| C=C Aromatic | Stretch | 1500 - 1625 | Medium to Strong |
| C=N Aromatic | Stretch | 1530 - 1620 | Medium to Strong |
| C-N | Stretch | 1310 - 1390 | Medium |
| Aromatic C-H | Out-of-plane bend | 675 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. unl.pt The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like pyrazolo[1,5-a]quinolines, the most common transitions are π → π*.
The UV-Vis spectra of this compound derivatives typically exhibit multiple absorption bands. Strong absorptions at shorter wavelengths (e.g., < 300 nm) can be attributed to π → π* transitions within the fused aromatic system. mdpi.com Additional bands at longer wavelengths may appear depending on the substitution pattern and the extent of conjugation. nih.gov The introduction of auxochromic groups (e.g., -OH, -NH₂) or extending the conjugated system can cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength. researchgate.net The molar absorptivity (ε) is a measure of the probability of the electronic transition and is related to the intensity of the absorption band. The photophysical properties of these compounds are highly dependent on the nature of substituents on the this compound core. nih.gov
Table 4: Typical Electronic Transitions for Pyrazolo-Fused Aromatic Systems
This table shows representative absorption maxima (λ_max) and corresponding electronic transitions for pyrazolo[1,5-a]pyrimidine (B1248293), a close structural analogue. nih.gov
| Compound Type | λ_max (nm) | Solvent | Electronic Transition | Notes |
| Phenyl-substituted | ~340-350 | THF | π → π | Absorption due to the core aromatic system. |
| Electron-donating group substituted | ~360-440 | THF | Intramolecular Charge Transfer (ICT) | A red shift is observed due to the presence of electron-donating groups. |
| Electron-withdrawing group substituted | ~340-360 | THF | π → π | The position of λ_max is sensitive to the nature of the substituent. |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
For this compound derivatives, a single-crystal X-ray structure analysis can unequivocally confirm the connectivity of the fused ring system and the stereochemistry of any chiral centers. nih.gov The planarity of the aromatic system can be assessed, and any distortions caused by bulky substituents can be quantified. The crystallographic data, including unit cell dimensions and space group, are unique for a given crystalline form. mdpi.com This technique has been instrumental in confirming the structures of various related pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. nih.govnih.govresearchgate.net
Table 5: Illustrative Crystallographic Parameters for a Pyrazolo-Fused Heterocycle
This table provides an example of typical crystallographic data that can be obtained from a single-crystal X-ray diffraction experiment for a related pyrazolo[1,5-a]pyrimidine compound. mdpi.com
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | ~10-15 | Unit cell dimension along the a-axis. |
| b (Å) | ~5-10 | Unit cell dimension along the b-axis. |
| c (Å) | ~15-20 | Unit cell dimension along the c-axis. |
| β (°) | ~90-100 | Angle of the unit cell. |
| Volume (ų) | ~1500-2000 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Conclusion and Future Research Directions
Current Challenges in Pyrazolo[1,5-a]quinoline Research
The advancement of this compound research is currently hampered by a number of obstacles that span synthetic methodologies, functionalization, and the exploration of their biological activities. A primary challenge is the limited number of versatile and high-yield synthetic routes to the core scaffold. The development of new synthetic protocols is crucial for generating a diverse library of derivatives for further investigation.
Furthermore, the regioselective functionalization of the this compound ring system presents a significant hurdle. The ability to precisely introduce various substituents at specific positions is key to fine-tuning the compound's properties for specific applications, such as optimizing drug-target interactions or modulating photophysical characteristics. The lack of extensive research in this area means that the structure-activity relationships (SAR) are not well understood, which in turn slows down the rational design of new compounds with desired biological or material properties.
In the context of medicinal chemistry, while related fused pyrazole (B372694) systems have shown promise, the specific biological targets for pyrazolo[1,5-a]quinolines are largely unexplored. General challenges in drug development, such as overcoming drug resistance, minimizing off-target effects, and reducing toxicity, are also pertinent to this class of compounds and will require significant investigation. nih.govrsc.org
Table 1: Summary of Key Research Challenges for Pyrazolo[1,5-a]quinolines
| Category | Specific Challenges |
| Synthesis | Limited number of established, high-yield synthetic methods for the core structure. |
| Functionalization | Difficulty in achieving regioselective substitution on the fused ring system. |
| Structure-Activity Relationship (SAR) | Poorly understood SAR due to a limited library of synthesized and tested compounds. |
| Biological Applications | Lack of identified specific biological targets and extensive pharmacological profiling. |
| Drug Development | Overcoming potential drug resistance, off-target effects, and toxicity. nih.govrsc.org |
Emerging Trends and Novel Methodologies in this compound Chemistry
Despite the challenges, emerging trends in synthetic organic chemistry offer promising avenues for advancing this compound research. The development of novel synthetic methodologies is a key area of focus, with an emphasis on efficiency, sustainability, and the ability to generate molecular diversity.
One of the notable recent advancements is the use of [3+2] cycloaddition reactions. For instance, a method for the synthesis of pyrazolo[1,5-a]quinolinyl sulfonyl fluorides has been developed via a [3+2] annulation of N-aminoquinolines with 1-bromoethene-1-sulfonyl fluoride (B91410). nih.govresearchgate.net This approach is significant as it demonstrates broad substrate specificity and proceeds under mild reaction conditions, making it a valuable tool for accessing novel derivatives. nih.govresearchgate.net
Moreover, methodologies that have been successfully applied to related heterocyclic systems, such as multicomponent reactions, are beginning to be explored for this compound synthesis. researchgate.net These reactions are highly efficient as they allow for the formation of multiple bonds in a single step, often leading to complex molecules from simple starting materials. The adoption of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also an emerging trend that could lead to more sustainable synthetic routes.
The application of modern synthetic techniques like microwave-assisted synthesis and flow chemistry could also accelerate the synthesis and optimization of this compound derivatives. These technologies can significantly reduce reaction times and improve yields, facilitating the rapid generation of compound libraries for screening.
Table 2: Novel Methodologies in this compound and Related Systems
| Methodology | Description | Potential Advantages | Reference |
| [3+2] Cycloaddition | Reaction of N-aminoquinolines with 1-bromoethene-1-sulfonyl fluoride to form the this compound core. | Broad substrate scope, mild conditions, operational simplicity. | nih.govresearchgate.net |
| Multicomponent Reactions | Combining three or more reactants in a one-pot synthesis. | High efficiency, atom economy, and generation of molecular complexity. | researchgate.net |
| Green Chemistry Approaches | Utilization of sustainable solvents, catalysts, and energy sources (e.g., microwave irradiation). | Reduced environmental impact and potentially improved reaction efficiency. | nih.govrsc.org |
Prospects for Advanced Applications and Translational Research of Pyrazolo[1,5-a]quinolines
The future of this compound research holds significant promise for a range of advanced applications, particularly in medicinal chemistry and materials science. The structural similarity of the this compound scaffold to other biologically active fused heterocyclic systems suggests its potential as a privileged structure in drug discovery.
In medicinal chemistry, there is considerable potential for developing this compound derivatives as therapeutic agents. For instance, the related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]quinazoline scaffolds are found in compounds with anti-inflammatory and kinase inhibitory activities. nih.govrsc.orgnih.govmdpi.com Future research could therefore focus on screening this compound libraries against various protein kinases involved in cancer and other diseases. The development of selective inhibitors could lead to new targeted therapies. nih.govrsc.org
In the field of materials science, the photophysical properties of fused aromatic systems like pyrazolo[1,5-a]quinolines are of interest. nih.govmdpi.com Depending on the substituents, these compounds could be investigated for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The rigid and planar structure of the core ring system is conducive to strong π-π stacking interactions, which could be exploited in the design of organic semiconductors.
Translational research will be crucial in moving promising this compound compounds from the laboratory to practical applications. This will involve comprehensive preclinical studies to evaluate their efficacy, and pharmacokinetic properties. Collaborative efforts between synthetic chemists, biologists, and material scientists will be essential to fully realize the potential of this intriguing class of compounds.
Table 3: Potential Future Applications of Pyrazolo[1,5-a]quinolines
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Kinase inhibitors for cancer therapy | Structural analogy to known kinase inhibitors based on fused pyrazole systems. nih.govrsc.org |
| Anti-inflammatory agents | The pyrazolo[1,5-a]quinazoline isomer has shown anti-inflammatory activity. nih.govmdpi.com | |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Potential for tunable fluorescence based on the extended aromatic system. |
| Fluorescent sensors | The scaffold could be functionalized to selectively bind to and detect specific analytes. nih.gov |
Q & A
Q. What are the standard synthetic methodologies for Pyrazolo[1,5-a]quinoline derivatives?
this compound derivatives are commonly synthesized via multi-component reactions (MCRs) . For example, reacting substituted pyrazoles with aromatic aldehydes and cyclohexanedione in ethanol with triethylamine yields 5,7,8,9-tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-one derivatives . Another approach involves iodine/ascorbic acid-catalyzed benzannulation , where aryl sulfenylation precedes cyclization with phenylacetylene under dimethyl sulfoxide (DMSO) assistance . These methods prioritize atom economy and scalability, with yields typically ranging from 60–85%.
Q. What safety protocols are critical when handling this compound compounds?
Key precautions include:
Q. How are this compound derivatives characterized structurally?
Standard techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and ring fusion .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ for CHNO: calcd 254.1042, found 254.1039) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., thioether analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Catalyst screening : Ascorbic acid enhances benzannulation efficiency by stabilizing radical intermediates .
- Solvent effects : Polar aprotic solvents like DMSO improve solubility of hydrophobic intermediates.
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., from 12h to 2h) while maintaining >80% yields .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl, methoxy, halogens) to isolate pharmacophoric groups. For example, 4,5-dimethyl substitution enhances BMP inhibitory activity .
- Target selectivity assays : Use kinase profiling panels to differentiate off-target effects (e.g., ALK2 vs. ALK3 selectivity in LDN-193189) .
- Meta-analysis : Compare IC values across studies while normalizing assay conditions (e.g., cell lines, incubation times) .
Q. How to design in vivo studies for this compound-based inhibitors?
- Dosing regimens : For BMP inhibitors like LDN-193189, administer intraperitoneally twice daily (0.5 mg/mL in pH-adjusted solution) to suppress hepcidin in murine models .
- Endpoint analysis : Combine peritoneal macrophage isolation with qPCR/ELISA to quantify inflammatory markers (e.g., IL-6, TNF-α) .
- Pharmacokinetics : Monitor plasma half-life using LC-MS/MS; derivatives with logP <3 show improved bioavailability .
Q. What computational tools aid in predicting this compound reactivity and binding modes?
- DFT calculations : Model transition states in radical-mediated cyclization steps .
- Molecular docking : Screen derivatives against BMPR-IA (PDB: 3MDY) to prioritize synthetic targets .
- QSAR models : Correlate Hammett σ values of substituents with inhibitory potency (R >0.85 in kinase assays) .
Data Contradiction Analysis
Q. Why do different synthetic routes for this compound yield conflicting stereochemical outcomes?
- Mechanistic divergence : Radical pathways (e.g., benzannulation) favor cis-products, while ionic mechanisms (e.g., Friedel-Crafts) yield trans-isomers .
- Characterization limits : NMR may fail to distinguish diastereomers; single-crystal XRD is essential for unambiguous assignment .
Q. How to address discrepancies in reported IC values for kinase inhibitors?
- Assay standardization : Control ATP concentrations (e.g., 10 μM vs. 100 μM) and use recombinant kinases to minimize variability .
- Negative controls : Include dorsomorphin analogs (e.g., DMH1) as benchmarks for BMP pathway inhibition .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
